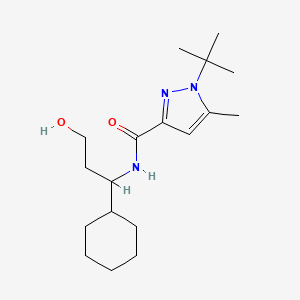![molecular formula C11H19N3O B6636884 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine, also known as MPPG, is a guanidine derivative that has been widely used in scientific research due to its ability to selectively block the presynaptic α2-adrenoceptors. MPPG is an important tool for investigating the role of α2-adrenoceptors in various physiological and pathological processes.
Mechanism of Action
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine selectively blocks the presynaptic α2-adrenoceptors, which are located on the terminals of sympathetic neurons and modulate neurotransmitter release. By blocking these receptors, 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can increase the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. This can lead to an increase in sympathetic activity and a decrease in parasympathetic activity, resulting in physiological effects such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can increase the release of norepinephrine, dopamine, and serotonin from neuronal cells. In vivo studies have shown that 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can increase sympathetic activity and decrease parasympathetic activity, resulting in an increase in heart rate and blood pressure. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has also been shown to have analgesic effects, possibly through its modulation of pain perception.
Advantages and Limitations for Lab Experiments
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has several advantages as a research tool. It is a selective α2-adrenoceptor antagonist, which allows for the specific investigation of the role of these receptors in various physiological and pathological processes. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine in lab experiments. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has a relatively short half-life, which can make it difficult to maintain a steady concentration in vivo. Additionally, 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine. One area of interest is the role of α2-adrenoceptors in pain perception and analgesia. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to have analgesic effects, but the mechanisms underlying these effects are not fully understood. Another area of interest is the role of α2-adrenoceptors in cardiovascular regulation. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to increase sympathetic activity and decrease parasympathetic activity, but the specific mechanisms involved are not well understood. Finally, there is interest in developing more selective α2-adrenoceptor antagonists that can be used to investigate the role of these receptors in various physiological and pathological processes.
Synthesis Methods
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can be synthesized by reacting 2-methyloxolane-2-carboxaldehyde with propargylamine in the presence of sodium triacetoxyborohydride, followed by reaction with guanidine hydrochloride. The final product can be obtained by recrystallization from methanol.
Scientific Research Applications
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been widely used in scientific research to investigate the role of α2-adrenoceptors in various physiological and pathological processes, such as pain perception, cardiovascular regulation, and neurotransmitter release. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to selectively block the presynaptic α2-adrenoceptors, which are involved in the modulation of neurotransmitter release. By blocking these receptors, 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can be used to study the effects of α2-adrenoceptor activation on neurotransmitter release and neuronal activity.
properties
IUPAC Name |
2-methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-7-13-10(12-3)14-9-11(2)6-5-8-15-11/h1H,5-9H2,2-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUSEUXZXWSHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CNC(=NC)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
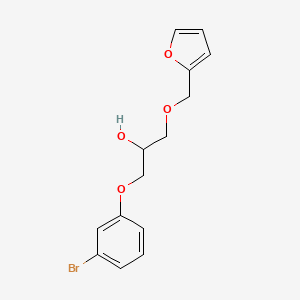
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)
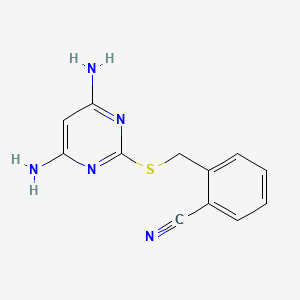

![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
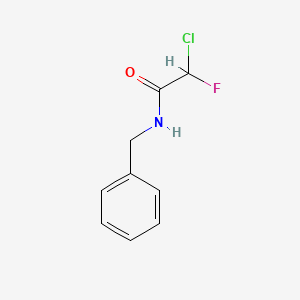
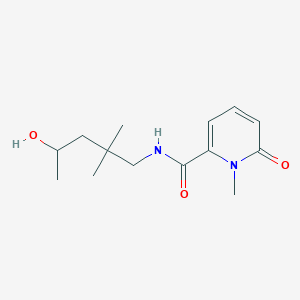
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)
